1-(3-Isobutoxyphenyl)ethanone
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Overview
Description
1-(3-Isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is a ketone derivative characterized by the presence of an isobutoxy group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Isobutoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-isobutoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(3-Isobutoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(3-Isobutoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-4-isobutoxyphenyl)ethanone
- 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride
- 1-(3-iodo-4-isobutoxyphenyl)ethanone
Uniqueness
1-(3-Isobutoxyphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Biological Activity
1-(3-Isobutoxyphenyl)ethanone, also known as isobutoxyacetophenone, is an organic compound that has garnered interest in the field of medicinal chemistry. Despite its potential applications, specific research on its biological activity remains limited. This article aims to summarize the available data on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- IUPAC Name : 1-(3-isobutoxyphenyl)ethan-1-one
The presence of the isobutoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.
Pharmacological Properties
While comprehensive studies specifically targeting this compound are scarce, related compounds have been investigated for their pharmacological properties. The compound's structure suggests potential activities based on analogs and derivatives studied in literature.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which may contribute to neuroprotective effects.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary studies indicate that compounds with phenolic structures can protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Neuroprotective Effects : A study examining compounds with similar moieties indicated that certain acetophenones could reduce neuronal damage in ischemic conditions by modulating oxidative stress pathways . Although direct studies on this compound are lacking, its structural similarity to these active compounds suggests it may offer similar neuroprotective benefits.
- Antimicrobial Activity : Research into structurally related phenolic compounds has revealed antimicrobial properties against various pathogens. While specific data for this compound is not available, it is hypothesized that it may possess some level of antimicrobial activity due to its phenolic character.
- Inhibition of Enzymatic Activity : Compounds with acetophenone structures have been noted for their ability to inhibit enzymes such as xanthine oxidase, which could be relevant for conditions like gout . This suggests a potential avenue for studying the enzyme-inhibiting capacity of this compound.
Data Table of Related Compounds
Properties
IUPAC Name |
1-[3-(2-methylpropoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVWBUVCCKDSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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